molecular formula C8H8BrN3O2 B1522411 3-Bromo-N-cyclopropyl-5-nitropyridin-2-amine CAS No. 1065074-85-2

3-Bromo-N-cyclopropyl-5-nitropyridin-2-amine

Cat. No.: B1522411
CAS No.: 1065074-85-2
M. Wt: 258.07 g/mol
InChI Key: QHJNUSLJEIVEHR-UHFFFAOYSA-N
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Description

3-Bromo-N-cyclopropyl-5-nitropyridin-2-amine is a chemical compound with the molecular formula C8H8BrN3O2. It is a derivative of pyridine, featuring a bromo group at the 3-position, a nitro group at the 5-position, and a cyclopropylamino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-cyclopropyl-5-nitropyridin-2-amine typically involves multiple steps, starting with the nitration of pyridine derivatives followed by bromination and cyclopropylamino group introduction. The reaction conditions include the use of strong acids and oxidizing agents to introduce the nitro group, and specific halogenating agents for bromination.

Industrial Production Methods: In an industrial setting, the compound is produced through optimized synthetic routes that ensure high yield and purity. Large-scale production involves the use of reactors capable of handling hazardous chemicals under controlled conditions to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-N-cyclopropyl-5-nitropyridin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst or using metal hydrides such as lithium aluminum hydride (LiAlH4).

  • Substitution: Halogenation and nitration reactions are typically performed using bromine (Br2) and nitric acid (HNO3), respectively.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of amines or hydroxylamines.

  • Substitution: Formation of various halogenated and nitro-substituted derivatives.

Scientific Research Applications

3-Bromo-N-cyclopropyl-5-nitropyridin-2-amine has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

  • Industry: Employed in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 3-Bromo-N-cyclopropyl-5-nitropyridin-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems, while the bromo group can participate in halogen bonding. The cyclopropylamino group may influence the compound's binding affinity to various receptors and enzymes.

Comparison with Similar Compounds

  • 5-Bromo-N-cyclopropyl-3-nitropyridin-2-amine

  • 3-Bromo-N-cyclopropyl-2-aminopyridine

  • 2-Bromo-N-cyclopropyl-5-nitropyridin-3-amine

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Properties

IUPAC Name

3-bromo-N-cyclopropyl-5-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O2/c9-7-3-6(12(13)14)4-10-8(7)11-5-1-2-5/h3-5H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJNUSLJEIVEHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=C(C=N2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674530
Record name 3-Bromo-N-cyclopropyl-5-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065074-85-2
Record name 3-Bromo-N-cyclopropyl-5-nitro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065074-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-N-cyclopropyl-5-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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